Eutylone, also known as bk-EBDB or n-ethylbutylone, is a stimulant in the synthetic cathinone family. It belongs to a broader group of drugs called New Psychoactive Substances (NPS). They are also referred to as designer drugs, novel designer drugs, or bath salts.
Eutylone is a chemical structural and pharmacological similarities to amphetamines and cathinones such as to 3,4 methylenedioxymethamphetamine (MDMA), methylone,and pentylone. Evidence indicates that eutylone, like other synthetic cathinones, is abused for its psychoactive effects.
Eutylone is an empathogenic stimulant and substituted cathinone, primarily used as a replacement for other drugs that have already been scheduled and banned, like ephylone and ethylone. Eutylone was first synthesized in a lab in the mid 60s and a patent was subsequently applied for in the UK by Boehringer Ingelheim.
Based on the structure of eutylone, it is predicted that eutylone will cause stimulant related psychological and somatic effects similar to synthetic cathinones (e.g., methylone and pentylone) and such as cocaine, methamphetamine, and MDMA.
Experimental evidence demonstrates that eutylone has pharmacological effects on the central nervous system that are similar to this substances such as methylone, pentylone, cocaine, methamphetamine, and MDMA which have high potential for abuse.
The chemical structure of synthetic cathinones continue to change, this is thought to be an attempt to avoid existing legal regulations.1 Ethylone began to appear in 2011 and is a newer form of another synthetic cathinone called methylone1 which first emerged in the early 2000s.
Eutylone appears primarily as larger crystals/rocks that have a cloudy, brownish hue. These crystals can be broken up and encased in gel capsules to make them easily consumable or basically eaten on their own. According to drug use reports, the substance itself tastes bitter. In terms of effects, it lies somewhere between cocaine and MDMA. The street price is reported as very low due to not being a popular or widespread drug.
Eutylone is a newly emerging methylone analog that possesses ethyl groups at the α-carbon and amine positions. Little information is available about the pharmacological effects of eutylone, but based on its structure, we surmised that the compound interacts with monoamine transporters in the brain. All drugs displayed dose-related inhibition of [3H]neurotransmitter uptake at dopamine transporters (DAT) and norepinephrine transporters (NET), but effects at DAT were 10-fold more potent (IC50 = 120 nM). Eutylone and pentylone inhibited uptake at serotonin transporters (SERT), while dibutylone did not. Additionally, eutylone and pentylone displayed weak partial releasing actions at SERT which achieved 50% of maximal response. All drugs stimulated dose-related locomotion in mice, and eutylone was most potent and efficacious in this regard (ED50 = 2 mg/kg, sc). Our results demonstrate that eutylone is a hybrid transporter compound with uptake inhibition properties at DAT and NET but substrate activity at SERT. The effects of eutylone are similar to those produced by pentylone, which suggests that eutylone will exhibit abuse liability and pose risks for psychostimulant side-effects in human users.
Eutylone makes the user feel warm or hot, with fidgeting and bruxism being classic signs of a cathinone like this drug. Users will become talkative, might experience excess swallowing, and might make compulsive decisions. It’s been described as a euphoric midpoint between MDMA and cocaine.
There is a high potential for abuse by eutylone users. Due to it being an easily consumed stimulant, it can be bought for a cheap price and consumed regularly for weeks at a time. Tolerance may or may not develop, but most available data points toward there being some level of tolerance over a matter of two or more weeks. Eutylone use can lead to a use disorder, and its use is not recommended.
Eutylone is essentially a market replacement for ethylone, which is another substituted cathinone in the same drug family. It’s currently being considered for a scheduling recommendation by the UN and the WHO.